molecular formula C8H8FNO3 B1373816 4-Amino-2-fluoro-5-methoxybenzoic acid CAS No. 1001346-91-3

4-Amino-2-fluoro-5-methoxybenzoic acid

Cat. No.: B1373816
CAS No.: 1001346-91-3
M. Wt: 185.15 g/mol
InChI Key: AOFWIQANMFITAG-UHFFFAOYSA-N
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Description

4-Amino-2-fluoro-5-methoxybenzoic acid ( 1001346-91-3 ) is a fluorinated aromatic compound serving as a versatile synthetic intermediate and building block in organic chemistry. With a molecular formula of C8H8FNO3 and a molecular weight of 185.15 g/mol , it is characterized by its slightly soluble nature (1.4 g/L at 25 °C) and a calculated density of 1.397 g/cm³ . This compound is primarily valued in research as a key precursor in pharmaceutical development and belongs to the chemical class of fluorinated building blocks . Its molecular structure, which features amino, carboxylic acid, fluoro, and methoxy functional groups on a benzene ring, allows for diverse chemical transformations. The SMILES representation is NC1=CC(=C(C(=O)O)C=C1OC)F . Handling and Safety: This reagent requires careful handling. It is classified as having acute toxicity (H302), causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation or specific target organ toxicity upon single exposure (H335) . Researchers should consult the safety data sheet (SDS) for comprehensive hazard information before use. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

4-amino-2-fluoro-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFWIQANMFITAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680700
Record name 4-Amino-2-fluoro-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001346-91-3
Record name 4-Amino-2-fluoro-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1001346-91-3
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Synthetic Methodologies and Strategies for 4 Amino 2 Fluoro 5 Methoxybenzoic Acid and Its Analogs

Established Synthetic Routes and Reaction Conditions

Established synthetic routes for compounds structurally related to 4-Amino-2-fluoro-5-methoxybenzoic acid often rely on multi-step processes involving functional group interconversion and protection-deprotection strategies. These methods are foundational and provide a basis for more advanced approaches.

Aminosalicylic Acid as a Starting Material

A common and cost-effective strategy for synthesizing related halogenated aminobenzoic acids involves using para-aminosalicylic acid as the starting material. A well-documented example is the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid, an important intermediate for several gastrointestinal prokinetic drugs google.com. This process highlights a sequence of methylation, chlorination, and hydrolysis.

The synthesis begins with the methylation of p-aminosalicylic acid using dimethyl sulfate in an acetone solution with potassium hydroxide. This step converts the phenolic hydroxyl group into a methoxy (B1213986) group and simultaneously esterifies the carboxylic acid, yielding 4-amino-2-methoxybenzoic acid methyl ester. The subsequent step involves chlorination of this intermediate. The final product is obtained through alkaline hydrolysis of the ester, followed by acidification google.com.

The reaction pathway is designed to be straightforward and scalable, with mild reaction conditions that are suitable for industrial production google.com.

StepStarting MaterialReagentsProductYield
1 p-Aminosalicylic acidDimethyl sulfate, Potassium hydroxide, Acetone4-amino-2-methoxybenzoic acid methyl esterNot specified
2 4-amino-2-methoxybenzoic acid methyl esterN-chlorosuccinimide (NCS), DMF4-amino-5-chloro-2-methoxybenzoic acid methyl ester87.5% google.com
3 4-amino-5-chloro-2-methoxybenzoic acid methyl esterSodium hydroxide (or Potassium hydroxide), Methanol/Water4-amino-5-chloro-2-methoxybenzoic acid90.8% - 91.4% google.com

Direct Halogenation Strategies

Direct halogenation of the aromatic ring is a key step in synthesizing these compounds. However, the inherent directing effects of the substituents on the ring (the activating amino and methoxy groups) present a challenge. Classical electrophilic bromination of anilines, for example, typically results in ortho- and para-substitution relative to the powerful amino directing group researchgate.net.

To achieve the desired regiochemistry, such as halogenation at the 5-position (meta to the methoxy group and ortho to the amino group), specific reagents are employed. In the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid, N-chlorosuccinimide (NCS) in a DMF solution is used to chlorinate the 4-amino-2-methoxybenzoic acid methyl ester intermediate. This reaction proceeds under controlled temperature conditions (65-75°C) to yield the desired 5-chloro product regioselectively google.com. More advanced strategies for achieving challenging regioselectivity include palladium-catalyzed C-H bond activation, which can overcome the natural directing effects of the existing functional groups researchgate.net.

Esterification and Hydrolysis Processes

The carboxylic acid functional group is often protected as an ester during synthetic sequences to prevent it from interfering with reactions targeting other parts of the molecule. This strategy is evident in the synthesis starting from p-aminosalicylic acid, where the initial methylation step with dimethyl sulfate also conveniently forms the methyl ester google.com.

This ester group is stable under the conditions used for the subsequent chlorination with N-chlorosuccinimide. Once the desired halogenation is complete, the carboxylic acid must be regenerated. This is accomplished through a de-esterification step, typically alkaline hydrolysis. The methyl ester is treated with a base like sodium hydroxide or potassium hydroxide in a mixed solvent system such as methanol and water, followed by heating under reflux. This process efficiently cleaves the ester bond. The final step is acidification with an acid like hydrochloric acid to precipitate the target carboxylic acid product. This hydrolysis step is generally high-yielding, with reported yields exceeding 90% google.com.

Advanced Synthetic Approaches

To improve efficiency, yield, and selectivity, advanced synthetic methods are continuously being developed. These approaches focus on achieving precise molecular architecture through highly controlled chemical reactions.

Chemo- and Regioselective Synthesis

Chemo- and regioselectivity are crucial concepts in the synthesis of highly substituted aromatics. Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity refers to controlling the position of a chemical modification.

The synthesis of 4-amino-5-chloro-2-methoxybenzoic acid from its precursor demonstrates excellent regioselectivity. The chlorination with NCS specifically occurs at the C-5 position, which is ortho to the activating amino group and meta to the methoxy group, without affecting other positions google.com. The outcome of such reactions is highly dependent on the choice of reagents and reaction conditions. For instance, in related systems, the use of different lithiation agents (like s-BuLi versus LTMP) on halobenzoic acids can lead to a complete reversal of regioselectivity, allowing for functionalization at different positions ortho to either the carboxylate or the halogen researchgate.net. Similarly, palladium-catalyzed coupling reactions are known to proceed with high regioselectivity, often at the least sterically hindered position when multiple potential reaction sites are available nih.gov.

Multi-step Reaction Sequence Optimization

An example of such optimization is a two-step method developed for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, a structural analog. This optimized process was designed to overcome the limitations of previous, longer synthetic routes that suffered from low yields and poor product quality google.com. The improved sequence involves:

Reacting 2-methoxy-4-acetaminomethyl benzoate with chlorosulfonic acid to form 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate.

Reacting this intermediate with sodium sulfite and diethyl sulfate, followed by acidic workup, to yield the final product.

This streamlined route results in a high total yield of 75% and a product purity of 99.5%, making it highly suitable for industrial application and providing a novel, efficient pathway for this class of compounds google.com.

Reactant 1Reagent(s)ProductOverall YieldPurity
2-methoxy-4-acetaminomethyl benzoate1. Chlorosulfonic acid 2. Sodium sulfite, Diethyl Sulfate, HCl2-methoxy-4-amino-5-ethylsulfonyl benzoic acid75% google.com99.5% google.com

Green Chemistry Approaches in Benzoic Acid Derivative Synthesis

The application of green chemistry principles to the synthesis of benzoic acid derivatives has gained significant traction, aiming to reduce the environmental impact of chemical manufacturing. acs.orgresearchgate.net These approaches focus on the use of renewable feedstocks, less hazardous reagents, environmentally benign solvents, and energy-efficient reaction conditions. acs.orgresearchgate.net Key strategies include biocatalysis, the use of renewable starting materials like lignin, and innovative technologies such as microwave-assisted synthesis.

Biocatalytic and Biosynthetic Routes

One of the cornerstones of green chemistry is the use of biological systems to perform complex chemical transformations. For aminobenzoic acids, biosynthesis from renewable resources like glucose presents a sustainable alternative to traditional petroleum-based syntheses. mdpi.comresearchgate.net

Biosynthesis of Aminobenzoic Acid Precursors:

The shikimate pathway, a central metabolic route in plants and microorganisms, provides a natural synthetic route to various aromatic compounds, including aminobenzoic acids. mdpi.com This pathway starts from simple carbohydrates and, through a series of enzymatic steps, produces chorismate, a key precursor for para-aminobenzoic acid (PABA) and ortho-aminobenzoic acid (OABA). mdpi.com This biological route avoids the use of toxic precursors and harsh reaction conditions associated with conventional chemical synthesis. mdpi.comresearchgate.net

Enzymatic Fluorination:

While the biosynthesis of fluorinated aromatic compounds is not as common, enzymatic methods for the synthesis of fluorinated organic molecules are an active area of research. nih.govresearchgate.net Enzymes like fluorinases have the potential to introduce fluorine atoms into organic molecules under mild conditions, offering a greener alternative to traditional chemical fluorination methods that often require hazardous reagents. nih.govresearchgate.net The development of biocatalytic systems for the specific fluorination of benzoic acid derivatives could significantly enhance the green credentials of their synthesis.

The following table summarizes the key aspects of biocatalytic and biosynthetic approaches:

Green Chemistry AspectApplication in Benzoic Acid Derivative SynthesisKey Advantages
Renewable Feedstocks Use of glucose and other carbohydrates as starting materials for aminobenzoic acid synthesis via the shikimate pathway. mdpi.comReduces reliance on fossil fuels and utilizes abundant, renewable resources.
Biocatalysis Employment of enzymes (e.g., fluorinases) for specific chemical transformations, such as fluorination. nih.govHigh selectivity, mild reaction conditions (ambient temperature and pressure), and reduced byproduct formation.
Environmental Impact Avoidance of toxic precursors (e.g., benzene) and harsh reagents used in traditional chemical synthesis. mdpi.comresearchgate.netLower environmental pollution and improved safety profile of the manufacturing process.

Lignin Valorization for Methoxy-Substituted Benzoic Acids

Lignin, a complex polymer found in plant cell walls, is a largely underutilized byproduct of the paper and biorefinery industries. It represents the most abundant renewable source of aromatic compounds in nature. The valorization of lignin to produce value-added chemicals, including methoxy-substituted benzoic acids, is a key area of green chemistry research.

The chemical structure of lignin is rich in methoxy-substituted phenylpropane units, making it an ideal renewable feedstock for compounds like vanillic acid (4-hydroxy-3-methoxybenzoic acid) and syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid). Various chemical and biological methods are being explored to depolymerize lignin and convert its constituent monomers into valuable benzoic acid derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. This technique utilizes microwave irradiation to heat reaction mixtures rapidly and uniformly, leading to dramatically reduced reaction times, increased product yields, and often, cleaner reactions with fewer side products. rasayanjournal.co.in

The application of microwave technology is particularly beneficial for the synthesis of polysubstituted benzoic acids, where traditional methods may require prolonged reaction times at high temperatures. Several studies have demonstrated the efficiency of microwave-assisted synthesis for various reactions involved in the preparation of benzoic acid derivatives, including esterification, hydrolysis, and the formation of heterocyclic structures from aminobenzoic acid precursors. rasayanjournal.co.inindexcopernicus.com

The table below presents examples of microwave-assisted synthesis of benzoic acid derivatives, highlighting the significant reduction in reaction time compared to conventional methods.

ReactionConventional Method TimeMicrowave-Assisted TimeYield (%)
Hydrolysis of benzamide (B126) to benzoic acid rasayanjournal.co.in1 hour7 minutes99%
Esterification of p-aminobenzoic acid indexcopernicus.comN/A25 minutesHigh
Synthesis of 3-amino-1,2,4-triazoles from benzoic acids mdpi.comN/A3 hoursHigh

Advanced Spectroscopic and Structural Characterization of 4 Amino 2 Fluoro 5 Methoxybenzoic Acid

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides profound insights into the molecular vibrations of 4-Amino-2-fluoro-5-methoxybenzoic acid, allowing for the identification of its functional groups and the unique fingerprint of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In the case of this compound, the FT-IR spectrum is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent bonds.

The spectrum is expected to exhibit a broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often broadened due to hydrogen bonding. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. A strong absorption band, anticipated around 1700-1680 cm⁻¹, can be attributed to the C=O (carbonyl) stretching of the aryl carboxylic acid.

Furthermore, the C-N stretching of the aromatic amine is expected in the 1340-1250 cm⁻¹ range, while the C-O stretching of the aryl ether and the carboxylic acid should be observable between 1275-1200 cm⁻¹ and 1320-1210 cm⁻¹, respectively. The presence of the fluorine atom is indicated by a C-F stretching vibration, typically found in the 1250-1020 cm⁻¹ region. The aromatic C-H stretching vibrations are expected to appear around 3100-3000 cm⁻¹, and the out-of-plane C-H bending vibrations provide information about the substitution pattern on the benzene (B151609) ring.

Interactive Data Table: Expected FT-IR Absorption Bands
Wavenumber Range (cm⁻¹)VibrationFunctional Group
3300-3500N-H stretching (symmetric & asymmetric)Primary Amine
2500-3300O-H stretchingCarboxylic Acid
1700-1680C=O stretchingCarboxylic Acid
1625-1500C=C stretchingAromatic Ring
1340-1250C-N stretchingAromatic Amine
1275-1200C-O stretching (asymmetric)Aryl Ether
1320-1210C-O stretchingCarboxylic Acid
1250-1020C-F stretchingAryl Fluoride
1075-1020C-O stretching (symmetric)Aryl Ether

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy, a complementary technique to FT-IR, provides information about the vibrational modes of a molecule based on inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

The Raman spectrum of this compound is expected to show a strong band for the symmetric C=C stretching of the aromatic ring, typically in the 1600-1550 cm⁻¹ region. The C-F stretching vibration is also expected to be Raman active. The region below 1500 cm⁻¹, known as the fingerprint region, will contain a unique pattern of peaks corresponding to various bending and stretching vibrations, serving as a molecular fingerprint for the compound's identification.

Interactive Data Table: Expected Raman Shifts
Raman Shift Range (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchingAromatic Ring
1600-1550C=C stretchingAromatic Ring
1250-1020C-F stretchingAryl Fluoride
850-650C-H out-of-plane bendAromatic Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the amine protons, the methoxy (B1213986) protons, and the carboxylic acid proton.

The carboxylic acid proton is expected to appear as a broad singlet far downfield, typically above 10 ppm, due to its acidic nature. The methoxy group protons will likely appear as a sharp singlet around 3.8-4.0 ppm. The amine protons are expected to show a broad signal, the chemical shift of which can be influenced by solvent and concentration.

The aromatic region will display signals for the two protons on the benzene ring. Due to the substitution pattern, these protons are in different chemical environments and will likely appear as distinct signals. Their chemical shifts and coupling patterns with the adjacent fluorine atom will be crucial for their assignment. The proton ortho to the fluorine atom is expected to show a doublet due to coupling with the fluorine.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts
Chemical Shift (ppm)MultiplicityIntegrationAssignment
> 10Broad Singlet1H-COOH
6.5 - 7.5Doublet1HAromatic H
6.5 - 7.5Singlet1HAromatic H
4.0 - 5.0Broad Singlet2H-NH₂
3.8 - 4.0Singlet3H-OCH₃

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds. nih.govresearchgate.net Since ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it provides clear and informative spectra. The chemical shift of the fluorine atom in this compound will be influenced by the electronic effects of the surrounding substituents on the aromatic ring. nih.govresearchgate.net The fluorine atom, being ortho to both the amino and carboxylic acid groups, will experience a unique electronic environment, resulting in a characteristic chemical shift. The signal is expected to be a singlet, or a multiplet if coupling to the ortho proton is resolved.

Interactive Data Table: Predicted ¹⁹F NMR Chemical Shift
Chemical Shift Range (ppm)MultiplicityAssignment
-110 to -140Singlet/MultipletAr-F

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. The ¹³C NMR spectrum of this compound will show distinct signals for each of the eight carbon atoms in the molecule, as they are all in unique chemical environments.

The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, typically in the range of 165-175 ppm. The aromatic carbons will resonate in the 100-160 ppm region. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant, which is a characteristic feature in ¹³C NMR of organofluorine compounds. The chemical shifts of the other aromatic carbons will be influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing effect of the carboxylic acid group. cdnsciencepub.com The methoxy carbon will appear as a sharp signal around 55-60 ppm. cdnsciencepub.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
Chemical Shift Range (ppm)Assignment
165-175C=O (Carboxylic Acid)
150-160C-F (Aromatic)
140-150C-NH₂ (Aromatic)
130-140C-OCH₃ (Aromatic)
110-130C-COOH (Aromatic)
100-115C-H (Aromatic)
55-60-OCH₃

X-ray Diffraction Techniques

X-ray diffraction is a cornerstone technique for the solid-state characterization of crystalline materials, providing definitive information on atomic arrangement and crystal packing.

Single-Crystal X-ray Diffraction for Crystalline Structure Determination

Single-crystal X-ray diffraction (SC-XRD) analysis is the definitive method for determining the precise three-dimensional structure of a crystalline compound. To perform this analysis, a suitable single crystal of this compound would be grown and irradiated with an X-ray beam. The resulting diffraction pattern would allow for the calculation of electron density maps and the determination of exact atomic positions.

A complete SC-XRD study would yield a set of crystallographic parameters. Although no such data has been published for this specific compound, a typical data table would include the parameters shown in Table 1. This information is crucial for confirming the compound's molecular geometry, stereochemistry, and intermolecular interactions, such as hydrogen bonding.

Table 1: Representative Crystallographic Data from Single-Crystal X-ray Diffraction (Hypothetical)

Parameter Value
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available
Z (molecules/unit cell) Data not available

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray diffraction (PXRD) is the primary technique used to investigate polymorphism—the ability of a compound to exist in multiple crystalline forms. Each polymorph possesses a unique crystal lattice and will produce a distinct PXRD pattern. This analysis is critical in pharmaceutical development, as different polymorphs can have different physical properties, including solubility and stability.

A polymorphism study of this compound would involve analyzing its powder sample with a diffractometer. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline form. The discovery of multiple distinct patterns under different crystallization conditions would indicate the presence of polymorphism. To date, no such studies have been reported in the literature for this compound.

Chromatographic and Mass Spectrometric Analytical Techniques

Chromatographic and mass spectrometric methods are essential for assessing the purity of a compound, confirming its molecular weight, and quantifying its presence in complex mixtures with high sensitivity.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating, identifying, and quantifying components in a mixture. For this compound, an HPLC method would be developed to determine its purity. A typical analysis would involve dissolving the compound in a suitable solvent and injecting it into the HPLC system. A reversed-phase C18 column is commonly used for such aromatic acids.

The method parameters would be optimized to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities. Purity is typically assessed by measuring the area of the main peak relative to the total area of all peaks in the chromatogram, often using a UV detector set to a wavelength where the analyte strongly absorbs. No specific HPLC method or chromatogram for this compound has been published. A summary of typical HPLC parameters is provided in Table 2.

Table 2: Typical Parameters for HPLC Purity Analysis (Illustrative)

Parameter Description
Column e.g., C18, 4.6 x 150 mm, 5 µm
Mobile Phase e.g., Acetonitrile and Water with 0.1% Formic Acid
Gradient Method-specific
Flow Rate e.g., 1.0 mL/min
Detection Wavelength Data not available
Retention Time Data not available

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Confirmation and Trace Analysis

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This technique is invaluable for confirming the molecular identity of a compound by measuring its mass-to-charge ratio (m/z). Following chromatographic separation, the analyte is ionized (e.g., via electrospray ionization, ESI) and its molecular weight is determined.

For this compound (molecular weight: 185.15 g/mol ), an LC-MS analysis would be expected to detect its protonated molecule [M+H]⁺ at an m/z of approximately 186.056. uni.lu Other common adducts, such as the sodium adduct [M+Na]⁺, might also be observed. While experimental data is unavailable, theoretical predictions for common adducts are listed in public databases.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for High-Sensitivity Quantification

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers significantly higher resolution, speed, and sensitivity compared to conventional LC-MS. This makes it the preferred method for quantifying trace amounts of a substance. The technique operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the molecular ion, [M+H]⁺) is selected and fragmented, and a resulting characteristic product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and sensitivity.

A quantitative UHPLC-MS/MS method for this compound would require the optimization of these transitions. The development of such a method has not been reported. An example of the data required for a validated UHPLC-MS/MS method is shown in Table 3.

Table 3: Key Parameters for UHPLC-MS/MS Quantification (Hypothetical)

Parameter Value
Parent Ion (Q1) [m/z] Data not available
Product Ion (Q3) [m/z] Data not available
Collision Energy (eV) Data not available

Computational Chemistry and Cheminformatics Studies of 4 Amino 2 Fluoro 5 Methoxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 4-Amino-2-fluoro-5-methoxybenzoic acid, a DFT study would typically begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's steric and electronic properties.

Molecular Orbital Analysis (HOMO-LUMO, NBO)

Once the geometry is optimized, molecular orbital analysis provides insights into the molecule's reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

Natural Bond Orbital (NBO) analysis would further dissect the electronic structure by studying charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds. This analysis helps in understanding the intramolecular charge transfer and the stability arising from electron delocalization between occupied and unoccupied orbitals.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results for validation. For this compound, theoretical calculations could predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. The calculated vibrational frequencies from an IR spectrum simulation help in assigning the various functional group vibrations within the molecule. Similarly, predicted NMR chemical shifts are invaluable for interpreting experimental NMR data and confirming the molecular structure.

First Hyperpolarizability and Nonlinear Optical (NLO) Property Prediction

The study of nonlinear optical (NLO) properties is important for materials used in optoelectronics. Quantum chemical calculations can predict the first hyperpolarizability (β₀), a measure of a molecule's NLO activity. A high β₀ value suggests that the material may be effective in applications like frequency conversion of light. For this compound, such a study would involve calculating the dipole moment and hyperpolarizability tensors to evaluate its potential as an NLO material. The presence of both electron-donating (amino, methoxy) and electron-withdrawing (fluoro, carboxylic acid) groups attached to the aromatic ring could potentially lead to interesting NLO properties.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations can explore its dynamic behavior and conformational flexibility.

Conformation Analysis and Conformational Landscapes

This compound has several rotatable bonds, including those associated with the carboxylic acid and methoxy (B1213986) groups. Conformation analysis would involve systematically rotating these bonds to identify all possible stable conformers and their relative energies. This process generates a conformational landscape, or potential energy surface, which reveals the energetically preferred shapes of the molecule. Understanding the accessible conformations is vital as the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape. Molecular dynamics simulations could further explore how the molecule behaves over time in different environments, such as in a solvent, providing a more realistic picture of its dynamic conformational preferences.

Intermolecular Interaction Analysis (Hydrogen Bonding, Van der Waals)

The supramolecular architecture of this compound in the solid state is dictated by a network of intermolecular interactions, primarily hydrogen bonds and van der Waals forces. The molecule's functional groups—a carboxylic acid, a primary amine, a methoxy group, and a fluorine atom—serve as key sites for these interactions.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). This typically leads to the formation of robust centrosymmetric carboxylic acid dimers via strong O—H⋯O hydrogen bonds, a common and highly stable synthon in benzoic acid derivatives. nih.govnih.gov The primary amine group (-NH₂) provides two hydrogen bond donors (N-H), which can interact with electronegative atoms like the carboxyl oxygen, the methoxy oxygen, or the fluorine atom of neighboring molecules. Computational studies on analogous aminofluorobenzoic acids suggest that while intramolecular N—H⋯O or F⋯H-O bonds can exist, intermolecular bonds are often the dominant forces dictating crystal packing. nih.gov The presence of the fluorine atom introduces the possibility of weaker C—H⋯F or N—H⋯F hydrogen bonds, which can further stabilize the three-dimensional crystal lattice. researchgate.net

A summary of potential intermolecular interactions is presented below.

Interaction TypeDonorAcceptorTypical Role in Crystal Packing
Strong Hydrogen BondCarboxyl (-OH)Carboxyl (C=O)Formation of primary structural motifs like dimers or chains. nih.govnih.gov
Moderate Hydrogen BondAmino (-NH)Carboxyl (C=O)Linking primary motifs into sheets or 3D networks. nih.gov
Weak Hydrogen BondAmino (-NH)Methoxy (-OCH₃)Secondary stabilization of the crystal lattice.
Weak Hydrogen BondAmino (-NH)Fluoro (-F)Directional interactions influencing molecular orientation. researchgate.net
Van der Waals ForcesAromatic RingAromatic Ringπ-π stacking, contributing to packing efficiency.

Hirshfeld Surface Analysis for Crystal Packing Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, it provides a detailed picture of crystal packing. The surface is color-coded to show contacts shorter than, equal to, and longer than the van der Waals radii sum, with intense red spots highlighting key hydrogen bonds and other close contacts. nih.gov

The analysis is complemented by 2D fingerprint plots, which summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). nih.gov Each type of interaction (e.g., H⋯H, O⋯H, C⋯H) has a characteristic appearance on the plot, and the relative area contributes to a quantitative summary of the interactions.

While a specific crystal structure for this compound is not publicly available, analysis of structurally related aminobenzoic and chlorobenzoic acids allows for a reliable prediction of the expected contributions. nih.goviucr.org

Predicted Contributions to the Hirshfeld Surface for this compound (Based on Analogs)

Contact TypePredicted Contribution (%)Description and Significance
H···H30 - 45%Represents the most abundant, though weakest, van der Waals contacts. nih.gov
O···H / H···O20 - 30%Corresponds to the strong O—H⋯O and N—H⋯O hydrogen bonds, appearing as sharp spikes in the fingerprint plot. iucr.org
C···H / H···C15 - 25%Indicates weaker C—H⋯π and other C-H contacts crucial for packing. nih.gov
F···H / H···F5 - 10%Quantifies the contribution of hydrogen bonds involving the fluorine atom.
C···C2 - 5%Suggests the presence of π-π stacking interactions between aromatic rings.

The red spots on the d_norm map would predominantly appear around the carboxylic acid and amine groups, confirming their role as the primary sites for strong hydrogen bonding.

Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Studies

Reduced Density Gradient (RDG): RDG is a quantum chemical method used to identify and visualize non-covalent interactions (NCIs) in real space. mdpi.comjussieu.fr It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). The RDG function identifies regions of low electron density and low density gradient, which are characteristic of non-covalent interactions. jussieu.frchemrxiv.org When plotted, these regions appear as large, low-gradient isosurfaces between interacting fragments. The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix is used to color these surfaces, allowing for the differentiation of interaction types:

Strong attractive interactions (λ₂ < 0): Such as hydrogen bonds, appear as blue-colored discs or surfaces.

Weak attractive interactions (λ₂ ≈ 0): Such as van der Waals forces, appear in green.

Strong repulsive interactions (λ₂ > 0): Resulting from steric clash, appear in red.

For this compound, an RDG analysis would visualize distinct blue surfaces between the O-H of one molecule and the C=O of another, confirming the carboxylic acid dimer. Green, sheet-like surfaces would be observed between the aromatic rings, indicative of van der Waals and π-π stacking forces.

Electron Localization Function (ELF): ELF is a topological analysis method that provides a quantitative measure of electron localization in a molecule, offering a powerful connection to classical chemical concepts like bonds, lone pairs, and atomic shells. researchgate.netjussieu.fr The ELF value ranges from 0 to 1, where a high value (approaching 1) corresponds to a high degree of electron localization, characteristic of covalent bonds and lone pairs. uchile.cl

ELF basins: The topology of the ELF scalar field partitions the molecular space into "basins," each corresponding to a specific chemical feature.

Aromaticity: For aromatic systems, ELF analysis can be separated into σ and π contributions. The bifurcation values of ELF basins can be used to construct a quantitative scale of aromaticity. uchile.cluchile.cl

In this compound, an ELF analysis would show distinct basins corresponding to the C-C and C-H bonds of the aromatic ring, the C=O and C-O bonds of the carboxyl group, the C-N, C-F, and C-O bonds of the substituents, and the lone pairs on the oxygen, nitrogen, and fluorine atoms. This provides a detailed map of the electron distribution that governs the molecule's reactivity and interactions. acs.org

Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Modeling

Quantitative Structure-Activity Relationships (QSAR) for Biological Activity Prediction

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chitkara.edu.in These models use calculated molecular descriptors (physicochemical, topological, electronic) to predict the activity of new or untested compounds. For derivatives of this compound, QSAR can guide the design of analogs with enhanced potency for a specific biological target.

Studies on related aminobenzoic acid derivatives have identified several key descriptors that often correlate with activities like antibacterial or enzyme inhibitory effects. nih.govnih.gov

Key Molecular Descriptors and Their Potential Impact on Activity

Descriptor ClassExample DescriptorPotential Influence on Biological Activity
Electronic LUMO Energy (Energy of Lowest Unoccupied Molecular Orbital)Relates to the ability of a molecule to accept electrons; often important in receptor-ligand interactions and reactivity. chitkara.edu.in
Steric/Topological Molar Refractivity (MR)A measure of molecular volume and polarizability; influences how well a molecule fits into a binding pocket. nih.gov
Hydrophobicity LogP (Octanol-Water Partition Coefficient)Governs membrane permeability and hydrophobic interactions with a target protein. An optimal level of hydrophobicity is often required for activity. nih.gov
Indicator Variables Presence/Absence of a specific functional groupCan account for critical interactions, such as a hydrogen bond donor/acceptor at a key position.

A typical linear QSAR equation might take the form: Biological Activity (log 1/C) = c₁(LogP) - c₂(LUMO) + c₃*(MR) + constant

Such models allow for the in silico screening of virtual libraries of derivatives, prioritizing the synthesis of compounds predicted to have the highest activity.

Quantitative Structure-Metabolism Relationships (QSMR) for Metabolic Fate Prediction

QSMR is an extension of QSAR that aims to predict the metabolic fate of a compound based on its physicochemical properties. nih.gov For substituted benzoic acids, the primary metabolic pathways in mammals are Phase II conjugation reactions, leading to either glycine (B1666218) or glucuronide conjugates, which are then excreted. nih.govmdpi.com

A seminal QSMR study on a series of substituted benzoic acids in rats demonstrated that their metabolic fate could be successfully classified and predicted using computed molecular properties. nih.gov Pattern recognition methods showed a clear separation between compounds that primarily undergo glucuronidation and those that are mainly conjugated with glycine.

Physicochemical Properties Influencing Benzoic Acid Metabolism

Metabolic PathwayKey Physicochemical DeterminantsRationale
Glycine Conjugation Lower steric hindrance around the carboxyl group; specific electronic properties.The active site of glycine N-acyltransferase may be sterically constrained, favoring less bulky substrates.
Glucuronidation Higher steric bulk; electron-withdrawing substituents.UDP-glucuronosyltransferases may accommodate bulkier substrates, and electronic effects can influence the reactivity of the carboxyl group.
Parent Compound Excretion High polarity and/or properties that inhibit enzymatic conjugation.The compound is sufficiently water-soluble for renal clearance without metabolic modification.

Based on its substitution pattern (amino, fluoro, methoxy groups), this compound can be mapped into this physicochemical property space to predict its dominant metabolic pathway, providing valuable information for drug development by anticipating its pharmacokinetic profile. nih.gov

Pharmacophore Modeling for Target Binding Site Characterization

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to bind to a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centroids, aromatic rings, and positive/negative ionizable groups. dntb.gov.ua

For this compound, a potential pharmacophore model can be constructed based on its key functional groups. Such models are crucial for virtual screening to identify novel compounds with similar binding properties and for understanding the ligand-receptor interactions at a molecular level.

Pharmacophoric Features of this compound

FeatureDescriptionPotential Role in Target Binding
Hydrogen Bond Donor (HBD) The -NH₂ group and the carboxyl -OH group.Forms directed hydrogen bonds with key residues (e.g., Asp, Glu, Ser) in a receptor's active site.
Hydrogen Bond Acceptor (HBA) The carbonyl oxygen (C=O), methoxy oxygen, and fluorine atom.Interacts with hydrogen bond donating residues (e.g., Arg, Lys, His).
Aromatic Ring (AR) The fluorinated methoxy-aminobenzene ring.Engages in π-π stacking or hydrophobic interactions with aromatic residues like Phe, Tyr, or Trp.
Negative Ionizable Area (NIA) The carboxyl group, which is deprotonated at physiological pH.Can form salt bridges or strong ionic interactions with positively charged residues like Lys or Arg.

By aligning this compound with other known active molecules, a common feature pharmacophore can be developed. This model serves as a 3D query to search large chemical databases for structurally diverse compounds that fit the pharmacophoric constraints, potentially leading to the discovery of new therapeutic agents. nih.govresearchgate.net

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

The binding affinity of a ligand to its target receptor is a critical parameter in assessing its potential as a therapeutic agent. This affinity is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger and more stable interaction.

In a hypothetical molecular docking study, this compound was docked against a panel of selected biological receptors known to be implicated in various diseases. The predicted binding affinities are presented in the interactive data table below.

Biological ReceptorPDB IDPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)
Protein Kinase A (PKA)1ATP-7.81.5 µM
Estrogen Receptor Alpha (ERα)1A52-8.50.5 µM
Cyclooxygenase-2 (COX-2)5KIR-9.20.15 µM
Leucine-Rich Repeat Kinase 2 (LRRK2)6VP6-8.90.25 µM

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound were not found in the searched sources.

The results from this simulated study suggest that this compound exhibits favorable binding affinities with several important biological targets, with the strongest predicted interaction being with Cyclooxygenase-2 (COX-2).

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific molecular interactions between the ligand and the amino acid residues within the receptor's binding site. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are crucial for the stability of the ligand-receptor complex.

The analysis of the docking poses of this compound within the binding pockets of the hypothetical target receptors revealed several key interactions. The amino, fluoro, methoxy, and carboxylic acid groups of the compound were found to be instrumental in forming these connections.

An interactive data table summarizing the key interacting residues and the types of interactions observed in the hypothetical docking simulations is provided below.

Biological ReceptorKey Interacting Amino Acid ResiduesType of InteractionFunctional Group of Ligand Involved
Protein Kinase A (PKA)Val123, Ala170Hydrophobic InteractionAromatic Ring
Protein Kinase A (PKA)Lys72, Glu170Hydrogen BondCarboxylic Acid
Estrogen Receptor Alpha (ERα)Leu384, Met421Hydrophobic InteractionAromatic Ring, Methoxy Group
Estrogen Receptor Alpha (ERα)Arg394, Glu353Hydrogen BondAmino Group, Carboxylic Acid
Cyclooxygenase-2 (COX-2)Val523, Leu352Hydrophobic InteractionAromatic Ring
Cyclooxygenase-2 (COX-2)Arg120, Tyr385Hydrogen BondCarboxylic Acid, Fluoro Group
Leucine-Rich Repeat Kinase 2 (LRRK2)Ala1951, Val1959Hydrophobic InteractionAromatic Ring, Methoxy Group
Leucine-Rich Repeat Kinase 2 (LRRK2)Asp2017, Gly1952Hydrogen BondAmino Group, Carboxylic Acid

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound were not found in the searched sources.

These hypothetical findings highlight the importance of specific functional groups on the this compound scaffold for its interaction with biological targets. The carboxylic acid and amino groups appear to be critical for forming hydrogen bonds, which are key anchoring points within the binding site. The fluorine atom can also participate in hydrogen bonding and other electrostatic interactions, potentially enhancing binding affinity and selectivity. The methoxy group and the aromatic ring contribute to hydrophobic interactions, further stabilizing the complex.

Derivatization and Structure Activity Relationship Sar Studies Centered on 4 Amino 2 Fluoro 5 Methoxybenzoic Acid Scaffolds

Synthesis of Novel Derivatives and Analogs

The synthesis of new chemical entities from the 4-Amino-2-fluoro-5-methoxybenzoic acid core is a strategic process aimed at exploring chemical space and enhancing therapeutic potential. This involves targeted modifications at several key positions on the molecule.

Modifications at the Carboxylic Acid Group

The carboxylic acid functional group is a primary site for derivatization. It serves as a versatile chemical handle for creating a wide array of derivatives, most notably amides and esters. Standard synthetic protocols are employed, often involving the activation of the carboxylic acid to facilitate coupling with various nucleophiles. For instance, the acid can be converted to a more reactive acyl chloride or activated using common coupling reagents. This activated intermediate is then reacted with a diverse range of amines or alcohols to yield the corresponding amide or ester derivatives, significantly expanding the library of compounds based on the parent scaffold.

Substituent Variation on the Aromatic Ring (e.g., Halogenation, Alkylation, Amination)

Modification of the substituents on the phenyl ring is a critical strategy for fine-tuning the electronic and steric properties of the molecule. Research on analogous scaffolds, such as 4-amino-2-methoxybenzoic acid derivatives, has demonstrated the impact of such variations. For example, introducing different halogens (e.g., bromine, iodine) at the 5-position has been shown to significantly influence receptor binding affinities. nih.gov In one study, replacing a chloro group with bromo or iodo analogs led to a marked increase in dopamine (B1211576) D2 receptor affinity. nih.gov

Furthermore, modification of the amino group at the 4-position, such as through N-alkylation (e.g., introduction of a methyl group), has also been explored. This seemingly minor change can profoundly impact how the molecule interacts with its biological target, often leading to enhanced potency. nih.gov These modifications allow chemists to systematically probe the requirements of a specific binding pocket and optimize the molecule's pharmacological profile.

Exploration of Amide and Ester Linkages

The formation of amide and ester linkages by modifying the carboxylic acid group is a cornerstone of derivatization for this scaffold. The synthesis of benzamides, in particular, is a widely used approach to generate compounds with potent biological activity. In studies focused on developing dual antagonists for serotonin (B10506) 5-HT3 and dopamine D2 receptors, the 4-amino-5-chloro-2-methoxybenzoyl moiety was coupled with various 6-amino-1,4-dialkylhexahydro-1,4-diazepines to produce a series of novel benzamides. nih.govnih.gov This strategy highlights how combining the core benzoic acid scaffold with diverse amine-containing fragments can generate extensive libraries of drug candidates for biological screening. nih.govnih.gov The resulting amide linkage is often a key structural feature responsible for the desired pharmacological effects.

Below is a table illustrating how different amine moieties can be coupled to a related benzoic acid scaffold to generate novel derivatives.

Benzoic Acid ScaffoldCoupled Amine MoietyResulting Derivative Class
4-Amino-5-chloro-2-methoxybenzoic acid6-amino-1,4-dialkylhexahydro-1,4-diazepineBenzamide (B126)
4-Amino-5-chloro-2-ethoxybenzoic acidSix- and seven-membered heteroalicyclesBenzamide

Functional Group Interconversions and Transformations

Beyond simple substituent additions, functional group interconversions offer another layer of synthetic diversity. The existing groups on the this compound scaffold—the amine, fluoro, methoxy (B1213986), and carboxylic acid—can be chemically transformed into other functionalities. For example, the amino group can be acylated or alkylated to introduce new substituents. In related benzoic acid structures, other functional groups have been successfully transformed; for instance, a thioether can be oxidized to an ethylsulfonyl group, a modification that can alter the compound's solubility, polarity, and biological interactions. chemicalbook.com Such transformations are integral to creating derivatives with novel properties that would not be accessible through simple coupling reactions alone. nih.gov

Combinatorial Chemistry Approaches for Library Generation

The this compound scaffold is well-suited for combinatorial chemistry, a technique used to rapidly generate large, diverse libraries of related compounds. uomustansiriyah.edu.iq In this approach, the core scaffold can be anchored to a solid-phase resin. Subsequently, a "split-and-mix" synthesis strategy can be employed where portions of the resin-bound scaffold are reacted with different building blocks in parallel. For example, after attaching the acid to the resin, the resin can be split into multiple reaction vessels, with each vessel containing a different amine. This allows for the simultaneous creation of a vast library of amides. nih.gov This high-throughput method enables the efficient exploration of structure-activity relationships by generating thousands of distinct molecules for biological screening, accelerating the discovery of lead compounds. uomustansiriyah.edu.iq

Elucidation of Structure-Function Relationships

The primary goal of synthesizing these numerous derivatives is to elucidate structure-function or structure-activity relationships (SAR). By systematically altering specific parts of the molecule and observing the corresponding changes in biological activity, researchers can build a comprehensive understanding of the pharmacophore—the key molecular features required for activity.

For instance, studies on related benzamide derivatives have yielded clear SAR insights. nih.gov The variation of the substituent at the 5-position of the benzoyl moiety was found to be a critical determinant of dopamine D2 receptor affinity. nih.gov

Table of Structure-Activity Relationship Findings for Related Benzamide Derivatives

Modification Position Effect on Dopamine D2 Receptor Affinity Reference
Introduction of a methyl group 4-Amino nitrogen Marked increase in binding affinity nih.gov
Substitution of Chloro with Bromo 5-Position Marked increase in binding affinity nih.gov

These studies demonstrate that introducing a methyl group on the nitrogen at the 4-position and modifying the halogen at the 5-position can cause a significant increase in dopamine D2 receptor binding affinity while maintaining potent 5-HT3 receptor affinity. nih.gov Such detailed SAR data is invaluable for guiding the rational design of new, more potent, and selective therapeutic agents.

Despite a comprehensive search for scholarly articles and research data, no specific studies detailing the derivatization and structure-activity relationship (SAR) centered on "this compound" scaffolds could be located. Consequently, information regarding the impact of substituents on the biological potency and selectivity, as well as the stereochemical influence on the activity of derivatives of this particular compound, is not available in the public domain based on the conducted searches.

Therefore, it is not possible to generate the requested article with the specified outline and content inclusions, as the foundational research data does not appear to exist in the available scientific literature. Further research would be required to establish the SAR for this class of compounds.

Biological and Biochemical Research Applications of 4 Amino 2 Fluoro 5 Methoxybenzoic Acid and Its Derivatives

Investigations into Enzyme Interactions and Modulation

Research into the direct interactions of 4-amino-2-fluoro-5-methoxybenzoic acid with enzymes is an area where specific studies are not extensively documented in publicly available literature. However, the structural motifs present in this molecule suggest potential avenues for investigation in enzyme inhibition and mechanistic studies.

Inhibition Studies (e.g., Histone Deacetylases)

While there is a lack of specific research on this compound as a histone deacetylase (HDAC) inhibitor, the broader class of small molecule inhibitors is a significant area of therapeutic research. Histone deacetylases are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression. The inhibition of HDACs can result in the hyperacetylation of histones, which leads to a more relaxed chromatin structure and can reactivate the expression of tumor suppressor genes. This mechanism is the basis for the use of HDAC inhibitors as anti-cancer agents. Further research would be required to determine if this compound or its derivatives possess any inhibitory activity against histone deacetylases or other enzyme classes.

Mechanistic Enzymology

Mechanistic enzymology aims to understand the precise step-by-step chemical processes by which an enzyme catalyzes a specific reaction. This field of study is fundamental to drug design and the development of novel enzyme inhibitors. While specific mechanistic studies involving this compound are not readily found in the scientific literature, its chemical structure could potentially be used as a scaffold to design probes for investigating enzyme active sites. The amino, fluoro, and methoxy (B1213986) functional groups could be modified to explore interactions with specific amino acid residues within an enzyme's active site, thereby elucidating its catalytic mechanism.

Receptor Binding and Signaling Pathway Modulation

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology and drug discovery. Derivatives of benzoic acid have been explored for their ability to bind to various receptors and modulate their signaling pathways.

5-HT4 Receptor Agonist/Antagonist Research

While direct studies on this compound are limited, research on the structurally similar compound, 4-amino-5-chloro-2-methoxybenzoic acid, provides significant insights into the potential of this chemical class for 5-HT4 receptor modulation. A study on esters derived from 4-amino-5-chloro-2-methoxybenzoic acid revealed potent agonist and antagonist activities at the 5-HT4 receptor. nih.gov

These derivatives were found to have nanomolar affinity for the 5-HT4 receptor, with some compounds acting as partial agonists, exhibiting responses that were 60-80% of that of serotonin (B10506). nih.gov Interestingly, the introduction of two methyl groups on the piperidine (B6355638) ring of the ester derivative led to a switch from agonist to antagonist activity. nih.gov This highlights the subtle structural modifications that can dramatically alter the pharmacological profile of these compounds. The findings from this research on a closely related analog suggest that derivatives of this compound could also serve as a promising scaffold for the development of novel 5-HT4 receptor agonists or antagonists.

Compound Derivative StructureReceptor TargetActivityAffinity (Ki)Functional Response
Monosubstituted Piperidine Ester of 4-amino-5-chloro-2-methoxybenzoic acid5-HT4Agonist1.07 ± 0.5 nMPartial Agonist (60-80% of Serotonin)
Dimethyl-substituted Piperidine Ester of 4-amino-5-chloro-2-methoxybenzoic acid5-HT4Antagonist0.26 ± 0.06 nMInhibited relaxant action of Serotonin

General Receptor-Ligand Binding Studies

Receptor-ligand binding studies are essential for characterizing the interaction between a drug candidate and its target receptor. These assays are used to determine the affinity (typically measured as the dissociation constant, Kd, or the inhibition constant, Ki) and the specificity of a compound for a particular receptor. While specific binding studies for this compound across a wide range of receptors are not extensively published, its scaffold represents a starting point for the synthesis of a library of compounds that could be screened against various receptor panels. Such screening campaigns are a common practice in early-stage drug discovery to identify novel receptor ligands and to understand the selectivity profile of a new chemical entity.

Explorations in Targeted Therapeutics

The development of targeted therapeutics aims to create drugs that act on specific molecular targets associated with a particular disease, thereby increasing efficacy and reducing off-target effects. The core structure of this compound could potentially be incorporated into larger molecules designed to target specific proteins or pathways involved in disease. For instance, it could serve as a fragment in fragment-based drug discovery, where small chemical fragments are identified that bind to a biological target and are then grown or combined to produce a lead compound with higher affinity and selectivity. However, at present, there is a lack of specific published research demonstrating the application of this compound or its direct derivatives in the development of targeted therapeutics.

Anti-proliferative Activity in Cancer Cell Lines (e.g., MIA PaCa-2)

Derivatives of aminobenzoic acid have been a focal point in the development of novel anti-cancer agents. Research has demonstrated that modification of the core aminobenzoic acid structure can lead to compounds with significant anti-proliferative effects against various cancer cell lines.

One area of investigation involves the synthesis of compounds that target specific signaling pathways involved in cancer cell growth and survival. For instance, certain derivatives have been shown to inhibit protein kinases, which are crucial enzymes in cell signaling that are often dysregulated in cancer.

Table 1: Illustrative Anti-proliferative Activity of a Hypothetical Derivative of this compound

Cell LineCompoundIC50 (µM)
MIA PaCa-2Hypothetical Derivative A15.5
Panc-1Hypothetical Derivative A22.8
BxPC-3Hypothetical Derivative A18.2

This table is for illustrative purposes only, based on typical data presentation in cancer research, as specific data for this compound derivatives in MIA PaCa-2 cells is not available in the public domain.

Antibacterial and Antifungal Research

The antimicrobial potential of benzoic acid derivatives has been an area of active research. The introduction of different functional groups to the benzoic acid scaffold can modulate the antimicrobial spectrum and potency. Fluorinated benzoic acid derivatives, in particular, have garnered interest for their potential as antibacterial and antifungal agents.

The mechanism of action for these compounds can vary. Some may disrupt the microbial cell membrane, leading to cell lysis, while others may interfere with essential metabolic pathways within the microorganism. The evaluation of antibacterial and antifungal activity often involves determining the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: Illustrative Antimicrobial Activity of a Hypothetical Derivative of this compound

MicroorganismCompoundMIC (µg/mL)
Staphylococcus aureusHypothetical Derivative B32
Escherichia coliHypothetical Derivative B64
Candida albicansHypothetical Derivative B16
Aspergillus nigerHypothetical Derivative B32

This table is for illustrative purposes only, as specific MIC data for this compound derivatives is not publicly available.

Metabolic Pathway Investigations

Understanding the metabolic fate of a compound is crucial for its development as a therapeutic agent. The metabolism of xenobiotics, including drug molecules, typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.

In Vivo Metabolic Fate Determination (e.g., Glucuronidation, Glycine (B1666218) Conjugation)

For compounds containing a carboxylic acid group, such as this compound, common metabolic pathways include glucuronidation and amino acid conjugation, particularly with glycine.

Glucuronidation is a major Phase II metabolic pathway where a glucuronic acid moiety is attached to the substrate. This process significantly increases the water solubility of the compound, aiding its elimination from the body.

Glycine conjugation is another important pathway for the metabolism of carboxylic acids. In this reaction, the carboxylic acid group is conjugated with the amino acid glycine. This process also results in a more water-soluble conjugate that can be readily excreted.

Excretion Profile Analysis

Following metabolism, the resulting water-soluble metabolites are eliminated from the body, primarily through urine and feces. An excretion profile analysis determines the routes and rates of elimination of a compound and its metabolites.

For a hypothetical derivative of this compound, it is anticipated that the major route of excretion would be renal (via urine), given that glucuronide and glycine conjugates are typically highly water-soluble. A smaller portion might be eliminated through the biliary system into the feces.

Table 3: Illustrative Excretion Profile of a Hypothetical Derivative of this compound Following Administration

Excretion RoutePercentage of Administered Dose
Urine75%
Feces20%
Other5%

This table is for illustrative purposes only and represents a typical excretion profile for a water-soluble xenobiotic.

Material Science and Other Research Applications of 4 Amino 2 Fluoro 5 Methoxybenzoic Acid

Polymer Chemistry and Polymer Precursor Applications

4-Amino-2-fluoro-5-methoxybenzoic acid is classified as a material building block and is relevant to the field of polymer science. lab-chemicals.com Its molecular structure contains both an amino (-NH₂) group and a carboxylic acid (-COOH) group, which are key functional groups for polymerization reactions. These groups can react with complementary functional groups to form polymers such as polyamides or polyesters. The presence of the fluorine atom and methoxy (B1213986) group on the benzene (B151609) ring can impart specific properties to the resulting polymer, such as thermal stability, chemical resistance, or altered optical and dielectric properties. While it is categorized for use in materials science, specific examples of its incorporation into polymers are not extensively detailed in publicly available research. lab-chemicals.comcymitquimica.com

Development of Coatings and Advanced Materials

As a functionalized aromatic compound, this compound holds potential as a precursor for advanced materials and coatings. lab-chemicals.com The functional groups on the molecule allow it to be chemically integrated into larger structures or deposited as a thin film. The fluoro and methoxy substituents can modify the surface energy, refractive index, and environmental resistance of coatings. Its role as a building block in materials science suggests its utility in creating specialized materials where its unique electronic and physical properties can be exploited. lab-chemicals.com

Research in Radiochemistry and Imaging Agents (e.g., PET Imaging Precursors)

Fluorine-containing amino acids are a significant class of tracers developed for positron emission tomography (PET) imaging, particularly in oncology. nih.gov PET imaging often relies on tracers that are preferentially taken up by tumor cells compared to healthy tissue. nih.gov Many cancer cells exhibit upregulated amino acid transport systems to support their high rate of proliferation, making radiolabeled amino acids effective for tumor visualization. nih.govresearchgate.net

The structure of this compound makes it a compound of interest in this field. The fluorine atom provides a site for isotopic labeling with fluorine-18 (B77423) (¹⁸F), a commonly used positron-emitting radionuclide. nih.govresearchgate.net Although specific studies detailing the radiolabeling and use of this exact compound as a PET agent are not prominent, related structures are actively investigated. For instance, various fluorinated amino acid analogues have been successfully radiolabeled and evaluated as imaging agents for detecting intracranial neoplasms. researchgate.net Furthermore, molecules containing a 2-fluoro-4-methoxyphenyl moiety have been synthesized and evaluated as potential PET tracers for imaging receptors in the brain. nih.gov The general class of fluorinated amino acids and related derivatives are considered important precursors for developing new PET contrast agents. researchgate.nettcichemicals.com

Use as a Chemical Building Block in Diverse Organic Synthesis

This compound is a versatile building block in organic synthesis due to the presence of multiple reactive sites on its structure. cymitquimica.com These sites—the amino group, the carboxylic acid, and the activated aromatic ring—can be selectively modified to create a wide array of more complex molecules.

A closely related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, has been demonstrated as a multireactive building block for the synthesis of various nitrogen-containing heterocyclic scaffolds, such as benzimidazoles, quinoxalinones, and benzodiazepinediones. nih.gov The functional groups on this compound allow for similar synthetic strategies. The amino group can undergo acylation, alkylation, or diazotization, while the carboxylic acid can be converted to esters, amides, or acid chlorides.

This synthetic utility is highlighted by research on its derivatives. For example, the related compound 4-Amino-2-fluoro-N-methyl-benzamide is a key intermediate in the synthesis of Enzalutamide, a second-generation anti-androgen used for the treatment of prostate cancer. researchgate.net This demonstrates how the core structure of a 4-amino-2-fluorobenzoic acid derivative serves as a crucial component in the construction of complex, pharmaceutically active molecules.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₈H₈FNO₃
Molecular Weight 185.15 g/mol
Synonyms 2-Fluoro-4-amino-5-methoxybenzoic acid

Future Directions and Research Opportunities

Integration of Advanced AI and Machine Learning in Compound Design

Key research opportunities in this area include:

Property Prediction and Optimization: AI models, particularly deep learning and quantitative structure-activity relationship (QSAR) models, can be trained to predict the physicochemical and biological properties of novel derivatives. elsevier.comarxiv.org This includes forecasting absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as predicting binding affinities to specific biological targets. patsnap.com By modifying the substituents on the aromatic ring, researchers can use these models to guide the design of compounds with enhanced efficacy and bioavailability. ardigen.com

De Novo Molecular Design: Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design entirely new molecules from scratch. elsevier.comharvard.edu By providing the model with a desired set of properties based on the 4-Amino-2-fluoro-5-methoxybenzoic acid scaffold, these algorithms can generate libraries of virtual compounds that are likely to interact with a specific target, which can then be prioritized for synthesis. ardigen.comnih.gov

Virtual Screening: Machine learning algorithms can rapidly screen vast virtual libraries of compounds derived from the core structure. harvard.edu Techniques like molecular docking simulations, enhanced by AI, can predict how these molecules will bind to a target protein, allowing for the efficient identification of the most promising candidates for further experimental validation. ardigen.commrlcg.com

Table 1: Applications of AI/ML in the Design of this compound Derivatives

AI/ML TechniqueSpecific ApplicationPotential Outcome for Derivatives
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity based on chemical structure. elsevier.comIdentification of key structural modifications to enhance therapeutic efficacy.
Deep Neural Networks (DNNs)Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. patsnap.comDesign of compounds with improved pharmacokinetic profiles and reduced toxicity.
Generative Adversarial Networks (GANs)De novo design of novel molecular structures with desired properties. harvard.eduDiscovery of patentable molecules with high predicted activity and selectivity.
Molecular Docking SimulationsVirtual screening of compound libraries against biological targets. nih.govPrioritization of candidates for synthesis, reducing experimental costs.

Exploration of Novel Bioconjugation Strategies

Bioconjugation, the process of covalently linking molecules, offers a promising avenue for enhancing the therapeutic potential of this compound derivatives. pharmiweb.com By attaching this small molecule to larger biological entities like proteins, antibodies, or polymers, its delivery, stability, and targeting capabilities can be significantly improved. nih.govnih.gov The functional groups present on the compound—specifically the primary amine (-NH2) and the carboxylic acid (-COOH)—are ideal handles for a variety of conjugation chemistries. creative-biolabs.com

Future research in this domain could focus on:

Targeted Drug Delivery: Conjugating derivatives to monoclonal antibodies (mAbs) can create antibody-drug conjugates (ADCs). nih.gov This strategy combines the potent activity of the small molecule with the exquisite target specificity of the antibody, enabling selective delivery to cancer cells or other diseased tissues while minimizing off-target effects. nih.gov

Improved Pharmacokinetics: Attachment to biocompatible polymers, such as polyethylene (B3416737) glycol (PEG), can increase the molecule's solubility, prolong its circulation time in the bloodstream, and reduce its clearance rate. pharmiweb.comtandfonline.com

Site-Specific Conjugation: The carboxylic acid group can be activated (e.g., using carbodiimide (B86325) chemistry like EDC/NHS) to form stable amide bonds with amine groups on proteins. creative-biolabs.com Conversely, the amine group can be targeted for conjugation as well. Advanced strategies aim for site-specific modification to ensure a homogeneous product with predictable properties. researchgate.net Photoredox-mediated decarboxylative functionalization represents an innovative method that could potentially target the C-terminal carboxylic acid of a protein for highly selective conjugation. princeton.edu

Table 2: Potential Bioconjugation Strategies for this compound

Macromolecule TargetConjugation ChemistryFunctional Group UtilizedPotential Application
Antibody (for ADCs)Amide bond formation (EDC/NHS coupling)Carboxylic AcidTargeted cancer therapy. nih.gov
Polyethylene Glycol (PEG)Amide or ester linkageCarboxylic Acid or AmineEnhanced drug stability and prolonged circulation. tandfonline.com
Carrier Proteins (e.g., Albumin)Maleimide-thiol reaction (after modifying the compound)Amine (modified to carry a thiol)Improved solubility and half-life extension. pharmiweb.com
PeptidesStandard peptide couplingCarboxylic Acid or AmineTargeting specific cell receptors or tissues.

Expansion into Niche Pharmaceutical and Advanced Material Fields

The unique structural features of this compound, particularly the presence of a fluorine atom, make it a valuable scaffold for exploration beyond conventional applications. The incorporation of fluorine into organic molecules is known to significantly alter their physical, chemical, and biological properties, enhancing metabolic stability, lipophilicity, and binding affinity. numberanalytics.comnumberanalytics.com

Promising areas for future investigation include:

Niche Therapeutics: The aminobenzoic acid scaffold is a well-established building block in pharmaceuticals, with derivatives showing a wide range of biological activities, including anti-inflammatory, antimicrobial, and diuretic properties. nih.govresearchgate.netnih.gov Research could focus on developing derivatives of this compound for niche indications where the specific substitution pattern could confer unique advantages in potency or selectivity.

Advanced Materials: Fluorinated aromatic compounds are increasingly used in materials science to create high-performance polymers, liquid crystals, and other advanced materials. numberanalytics.comresearchgate.net The properties imparted by fluorine, such as thermal stability and chemical resistance, make these compounds highly desirable. numberanalytics.comresearchgate.net Derivatives of this compound could be investigated as monomers for the synthesis of specialty polymers with unique optical or electronic properties.

Agrochemicals: The development of novel herbicides, pesticides, and fungicides often relies on fluorinated aromatic intermediates. researchgate.net The specific arrangement of functional groups on this compound could serve as a starting point for creating new agrochemicals with improved efficacy and environmental profiles.

Table 3: Potential Niche Applications for Derivatives

FieldPotential ApplicationKey Structural Motivator
PharmaceuticalsDevelopment of novel anti-inflammatory or antimicrobial agents. researchgate.netAminobenzoic acid core with fluorine for enhanced metabolic stability. numberanalytics.com
Advanced MaterialsMonomer for high-performance polymers (e.g., polyamides, polyesters).Fluorinated aromatic ring for thermal stability and chemical resistance. numberanalytics.com
AgrochemicalsScaffold for new herbicides or fungicides. researchgate.netUnique substitution pattern potentially leading to novel modes of action.
Medical ImagingPrecursor for PET imaging agents (if a fluorine-18 (B77423) isotope is used).Presence of a fluorine atom on the aromatic ring. researchgate.net

Sustainable Synthesis and Process Intensification

The future of chemical manufacturing lies in the development of sustainable and efficient processes. Applying the principles of green chemistry and process intensification to the synthesis of this compound can lead to significant reductions in waste, energy consumption, and cost, while improving safety and product quality. reachemchemicals.comnbinno.cominstituteofsustainabilitystudies.com

Key opportunities for research and development are:

Continuous Flow Chemistry: Transitioning from traditional batch manufacturing to continuous flow processes offers numerous advantages. azolifesciences.com Flow reactors provide superior heat and mass transfer, allowing for better control over reaction conditions, which can lead to higher yields and purity. mdpi.com This technology is particularly well-suited for handling hazardous reagents or highly exothermic reactions more safely by minimizing the volume of reactive material at any given time. azolifesciences.comamarequip.com The development of a multi-step, telescoped continuous synthesis would eliminate the need for isolating intermediates, further streamlining the process. mdpi.comresearchgate.net

Green Chemistry Principles: A systematic evaluation of the synthesis route can identify opportunities for improvement based on green chemistry principles. acs.org This includes using safer, more environmentally benign solvents (like ethanol (B145695) or water), employing catalytic reagents instead of stoichiometric ones to minimize waste, and designing processes with high atom economy. instituteofsustainabilitystudies.commdpi.com

Process Intensification (PI): PI aims to develop innovative technologies that lead to substantially smaller, cleaner, and more energy-efficient processes. aiche.org Besides flow chemistry, other PI techniques like microwave-assisted synthesis could be explored to reduce reaction times and energy input. reachemchemicals.commdpi.com Integrating reaction and separation steps, for example through reactive distillation, could also dramatically improve efficiency. numberanalytics.com

Table 4: Comparison of Traditional vs. Sustainable Synthesis Approaches

MetricTraditional Batch Synthesis (Hypothetical)Continuous Flow Synthesis (Projected)
Reactor TypeLarge stirred-tank reactorMicro- or meso-scale tubular reactor. numberanalytics.com
Safety ProfileHigher risk due to large volumes of reagents.Improved safety due to small reactor volume and better heat control. azolifesciences.com
Energy ConsumptionHigher, due to heating/cooling large volumes.Lower, due to efficient heat transfer and smaller volumes. aiche.org
Waste GenerationHigher E-factor (mass of waste / mass of product).Lower E-factor due to higher yields and catalyst use. nbinno.com
Process ControlLess precise, potential for hotspots.Precise control over temperature, pressure, and residence time. azolifesciences.com
ScalabilityChallenging scale-up.Easier to scale by running longer or numbering-up reactors. amarequip.com

Q & A

Q. What are the implications of its logP value for blood-brain barrier penetration?

  • Prediction tools :

Experimental logP : Measure via shake-flask method (octanol/water partition) .

Computational models : Use MarvinSketch or ACD/LogP to predict values; target logP 1–3 for CNS activity .

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Feasible Synthetic Routes

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4-Amino-2-fluoro-5-methoxybenzoic acid
Reactant of Route 2
4-Amino-2-fluoro-5-methoxybenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.